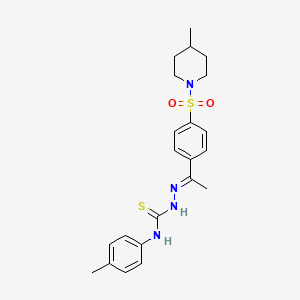
Vegfr-2-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-41 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, this compound can potentially disrupt the blood supply to tumors, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-41 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to start with a quinoxaline derivative, which undergoes various functional group modifications to achieve the desired structure. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-41 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Scientific Research Applications
Vegfr-2-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cell culture studies to investigate the role of VEGFR-2 in endothelial cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors that rely on angiogenesis for growth and metastasis.
Industry: Utilized in the development of new anti-angiogenic drugs and in high-throughput screening assays for drug discovery
Mechanism of Action
Vegfr-2-IN-41 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks downstream signaling pathways involved in endothelial cell survival, proliferation, and migration. Key molecular targets and pathways affected include the phospholipase C gamma-protein kinase C pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt pathway, and the SHB-focal adhesion kinase-paxillin pathway .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other receptors.
Tivozanib: A selective VEGFR-2 inhibitor approved for the treatment of renal cell carcinoma
Uniqueness
Vegfr-2-IN-41 is unique in its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects compared to other inhibitors. Its distinct chemical structure also allows for potential modifications to enhance its efficacy and reduce toxicity .
Properties
Molecular Formula |
C22H28N4O2S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea |
InChI |
InChI=1S/C22H28N4O2S2/c1-16-4-8-20(9-5-16)23-22(29)25-24-18(3)19-6-10-21(11-7-19)30(27,28)26-14-12-17(2)13-15-26/h4-11,17H,12-15H2,1-3H3,(H2,23,25,29)/b24-18+ |
InChI Key |
ZSGRTVHOBQWGCM-HKOYGPOVSA-N |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)C)/C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















